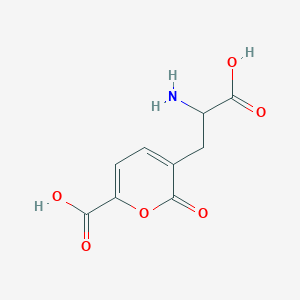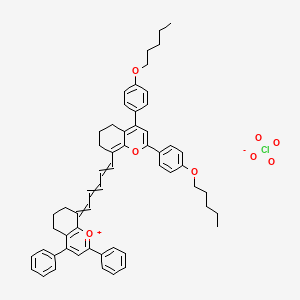
Q-Switch II dye
Descripción general
Descripción
The Q-Switch II dye, also known as 8-(5-(2,4-bis(4-pentyloxyphenyl)-6,7-dihydro-5H-benzopyran-8-yl)-2,4-pentadienylidene)-2,4-bis(4-pentyloxyphenyl)-5,6,7,8-tetrahydro-1-benzopyrilium , is a type of dye used in Q-switching . Q-switching is a technique by which a laser can be made to produce a pulsed output beam. This technique allows the production of light pulses with extremely high peak power .
Aplicaciones Científicas De Investigación
Q-Switch II dye, with an absorption maxima at 1,051 nm, is designed for use with Nd:YAG dye lasers. It has been shown to be non-toxic to normal human fibroblast cultures and demonstrated significant biostimulative effects on cell duplication at concentrations equal to or lower than 10 μg/ml (Castro et al., 1987).
Another study focused on the ground state repopulation time and saturation behavior of BDN II, a nickel complex used in Q-switching of neodymium and iodine lasers, which might be related to Q-Switch II dye properties (Eason et al., 1980).
Q-Switch II dye at non-toxic doses of 0.1 μg/ml enhances the cytotoxic effects of Nd:YAG laser at temperatures as low as 36 °C. This suggests its potential as an effective chemosensitizing agent for reducing collagen deposits in conditions like keloids and hypertrophic scars (Castro et al., 1989).
A study on the pitfalls in evaluating photosensitizing agents, using Q-Switch II dye as an example, examined its spectral stability in biological media and localization after administration in vivo (Eton et al., 1993).
Research on the operational characteristics of a dye Q-switch for a pulsed ruby laser might provide insights into the broader applications of Q-Switch II dye in similar contexts (Thevar & Watson, 1992).
The study of various passive Q-switch and mode-locking modulators, including plastic dye sheets, could be relevant to understanding the broader applications of Q-Switch II dye in laser technologies (Chen & Chen, 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
8-[5-[2,4-bis(4-pentoxyphenyl)-6,7-dihydro-5H-chromen-8-yl]penta-2,4-dienylidene]-2,4-diphenyl-6,7-dihydro-5H-chromen-1-ium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H59O4.ClHO4/c1-3-5-16-38-58-48-34-30-43(31-35-48)53-41-55(45-32-36-49(37-33-45)59-39-17-6-4-2)61-57-47(27-19-29-51(53)57)25-15-9-14-24-46-26-18-28-50-52(42-20-10-7-11-21-42)40-54(60-56(46)50)44-22-12-8-13-23-44;2-1(3,4)5/h7-15,20-25,30-37,40-41H,3-6,16-19,26-29,38-39H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDJZGCLYUWBQV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=C3CCCC(=C3O2)C=CC=CC=C4CCCC5=C4[O+]=C(C=C5C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)OCCCCC.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H59ClO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
907.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Q-Switch II dye | |
CAS RN |
21016-22-8 | |
| Record name | 1-Benzopyrylium, 8-[5-[6,7-dihydro-2,4-bis[4-(pentyloxy)phenyl]-5H-1-benzopyran-8-yl]-2,4-pentadien-1-ylidene]-5,6,7,8-tetrahydro-2,4-diphenyl-, perchlorate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21016-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Q-Switch II dye | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021016228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzopyrylium, 8-[5-[6,7-dihydro-2,4-bis[4-(pentyloxy)phenyl]-5H-1-benzopyran-8-yl]-2,4-pentadien-1-ylidene]-5,6,7,8-tetrahydro-2,4-diphenyl-, perchlorate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



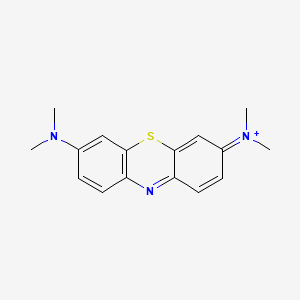
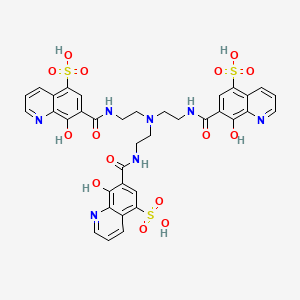
![(1R,2S,4R,10S,11R,14S,17S)-15-methyl-3,12-dioxa-6-azahexacyclo[8.4.3.111,14.01,17.02,4.06,17]octadecan-13-one](/img/structure/B1196491.png)

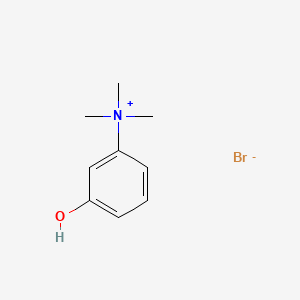
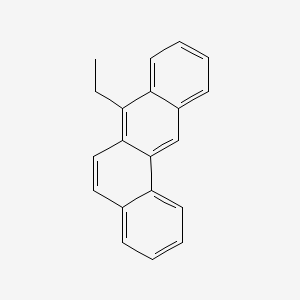
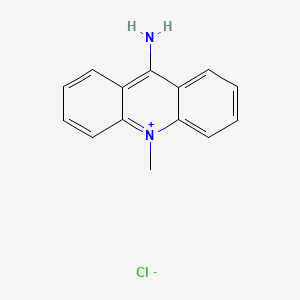
![carbamothioic acid S-[2-(2-methoxyanilino)-2-oxoethyl] ester](/img/structure/B1196502.png)
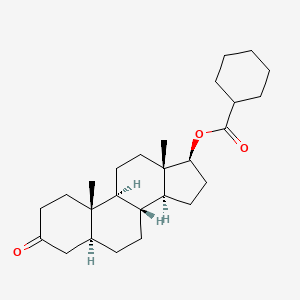
![2,5-Diazabicyclo[2.2.2]octane](/img/structure/B1196504.png)
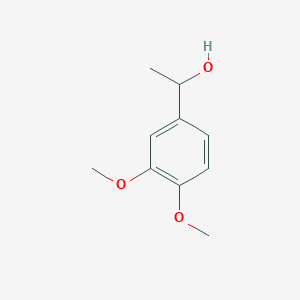
![N-[5-amino-2-[[7-amino-2-[5-amino-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]oxy]-3,4-dihydroxycyclohexyl]acetamide](/img/structure/B1196506.png)
![2-[3-Carboxy-3-(methylammonio)propyl]-L-histidine](/img/structure/B1196507.png)
